molecular formula C15H19NO3 B2742187 N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide CAS No. 2361640-72-2

N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide

Cat. No. B2742187
CAS RN: 2361640-72-2
M. Wt: 261.321
InChI Key: QDRUWOVZJFBGAF-UHFFFAOYSA-N
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Description

“N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide” is a chemical compound with the molecular formula C15H19NO3. It is also known as N-(4-methoxyphenyl)prop-2-enamide .


Molecular Structure Analysis

The molecular structure of “N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide” has been analyzed using various bioinformatics methods, including density functional theory, molecular docking, and molecular dynamic simulation .


Physical And Chemical Properties Analysis

“N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide” is a powder at room temperature. It has a molecular weight of 177.2 and a melting point of 97-99 degrees Celsius .

Safety And Hazards

The safety information available indicates that “N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide” may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for the study of “N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide” could involve further exploration of its potential as a therapeutic agent, particularly in the context of diseases where EGFR and VEGFR-2 are implicated . Further studies could also focus on elucidating its mechanism of action and optimizing its synthesis.

properties

IUPAC Name

N-[4-(4-methoxyphenyl)oxan-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-14(17)16-15(8-10-19-11-9-15)12-4-6-13(18-2)7-5-12/h3-7H,1,8-11H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRUWOVZJFBGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide

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